molecular formula C36H26N2 B3113298 N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine CAS No. 1946806-94-5

N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine

Cat. No.: B3113298
CAS No.: 1946806-94-5
M. Wt: 486.6 g/mol
InChI Key: USOQWOFGCYCOSD-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine is a complex organic compound that features both biphenyl and carbazole moieties. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which make it suitable for applications in light-emitting diodes (LEDs), organic photovoltaics, and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of Biphenyl Units: The biphenyl units can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.

    Introduction of Carbazole Moiety: The carbazole unit is introduced via a Buchwald-Hartwig amination reaction, where an aryl halide reacts with carbazole in the presence of a palladium catalyst and a suitable base.

    Final Coupling: The final step involves coupling the biphenyl and carbazole units under similar conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl or carbazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Quinones, hydroxylated derivatives

    Reduction: Hydrogenated biphenyl or carbazole derivatives

    Substitution: Halogenated or nitrated biphenyl or carbazole derivatives

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its excellent charge transport properties.

    Photovoltaics: Employed in the fabrication of organic solar cells, where it acts as an electron donor or acceptor material.

    Sensors: Utilized in the creation of chemical sensors due to its ability to undergo reversible redox reactions.

    Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.

Mechanism of Action

The mechanism by which N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its electronic properties. The compound can engage in π-π stacking interactions, facilitating charge transport in electronic devices. Additionally, its ability to undergo redox reactions makes it suitable for use in sensors and other applications where electron transfer is crucial.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(9H-carbazol-9-yl)biphenyl: Similar in structure but lacks the additional biphenyl unit.

    N-(4-Biphenyl)-9H-carbazole: Contains a single biphenyl unit attached to carbazole.

    N-(4-Biphenyl)-3-(9H-carbazol-9-yl)benzene: Similar structure but with different substitution patterns.

Uniqueness

N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine is unique due to its combination of multiple biphenyl and carbazole units, which enhances its electronic properties and makes it particularly suitable for advanced optoelectronic applications.

Biological Activity

N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine is a complex organic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of carbazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.

  • IUPAC Name : this compound
  • Molecular Formula : C₄₈H₃₄N₂
  • Molecular Weight : 638.82 g/mol
  • CAS Number : 1028648-47-6
  • Purity : 98% .

Anticancer Activity

Research indicates that carbazole derivatives can exhibit significant anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, certain carbazole derivatives have been reported to induce apoptosis by modulating the PI3K/Akt/mTOR signaling pathway .
  • Mechanism of Action : The compound's activity may involve the induction of cell cycle arrest and apoptosis. For example, in studies involving similar compounds, significant changes in gene expression related to apoptosis were observed .
  • IC50 Values : In related research, specific carbazole derivatives demonstrated IC50 values as low as 0.38 µM against cancer cells, indicating potent anticancer activity .

Antioxidant Activity

The antioxidant potential of this compound has also been highlighted:

  • Radical Scavenging : Similar compounds have shown effective radical scavenging capabilities using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), which is indicative of their ability to neutralize free radicals and reduce oxidative stress .

Antimicrobial Activity

The compound may possess antimicrobial properties:

  • In Vitro Studies : Certain derivatives have demonstrated activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .
  • Potential Applications : The antimicrobial properties suggest possible applications in treating infections or as preservatives in pharmaceutical formulations.

Data Table of Biological Activities

Biological ActivityTest MethodologyResultsReference
AnticancerMCF-7 Cell ViabilityIC50 = 0.38 µM
AntioxidantDPPH Radical ScavengingSignificant scavenging activity
AntimicrobialAgar Diffusion MethodActive against S. aureus

Case Study 1: Synthesis and Evaluation of Carbazole Derivatives

A study synthesized various carbazole derivatives and evaluated their biological activities. The findings indicated that specific modifications in the chemical structure could enhance anticancer potency significantly. Notably, compounds targeting the PI3K/Akt/mTOR pathway showed promising results in inhibiting tumor growth .

Case Study 2: Structure-Activity Relationship

Another research focused on the structure-activity relationship (SAR) of carbazole-based compounds. It was found that the presence of certain functional groups could improve both antioxidant and anticancer activities significantly. This underscores the importance of chemical structure in determining biological efficacy .

Properties

IUPAC Name

N-[4-(3-carbazol-9-ylphenyl)phenyl]-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26N2/c1-2-9-26(10-3-1)27-17-21-30(22-18-27)37-31-23-19-28(20-24-31)29-11-8-12-32(25-29)38-35-15-6-4-13-33(35)34-14-5-7-16-36(34)38/h1-25,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOQWOFGCYCOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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